molecular formula C₄HBrF₃N B1141426 2-Bromo-4,4,4-trifluorocrotononitrile CAS No. 157735-86-9

2-Bromo-4,4,4-trifluorocrotononitrile

Cat. No. B1141426
M. Wt: 199.96
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-4,4,4-trifluorocrotononitrile often involves multifaceted strategies to introduce bromine and trifluoromethyl groups into the molecular structure. For instance, the electrochemical trifluoromethylation of acrylonitrile and crotonitrile to prepare derivatives showcases a method to introduce trifluoromethyl groups, a key step that could be adapted for synthesizing related compounds (Dmowski et al., 1997).

Molecular Structure Analysis

Molecular structure analysis of related bromo-trifluoromethyl compounds indicates that these entities often exhibit unique electronic and spatial configurations due to the presence of electronegative fluorine atoms and the bromine atom. For example, the molecular structures of trifluoroacrylonitrile and its isomers have been determined through low-temperature X-ray crystallography, providing insights into bond lengths and angles that are crucial for understanding the reactivity of similar compounds (Buschmann et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving bromo-trifluoromethyl compounds can be complex, often involving multiple reaction pathways and products. The study on the photodissociation dynamics of related compounds provides insight into the bond dissociation processes, which are fundamental to understanding the reactivity of 2-Bromo-4,4,4-trifluorocrotononitrile (Indulkar et al., 2011).

Scientific Research Applications

  • Sodium dithionite initiated reactions of Halothane® with enol ethers : This study describes a method for preparing trifluorocrotonaldehyde and trifluorocrotonic acid, highlighting the utility of trifluoromethylated compounds in synthesis (Plenkiewicz, Dmowski, & Lipínski, 2001).

  • Asymmetric synthesis of enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid : Demonstrates the synthesis of trifluoromethylated amino acids, suggesting potential applications in pharmaceuticals and organic chemistry (Jiang, Qin, & Qing, 2003).

  • Photodissociation dynamics of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) at 234 nm : This study investigates the photodissociation dynamics of a trifluoromethylated compound, which could inform the understanding of chemical reactions under photoexcitation (Saha et al., 2013).

  • Relay Photocatalytic Reaction of N-Aryl Amino Acids and 2-Bromo-3,3,3-trifluoropropene : Discusses the use of a related trifluoromethylated compound in photocatalytic defluorinative reactions, indicating potential in advanced synthetic applications (Zeng, Li, Chen, & Zhou, 2022).

  • Synthesis of trifluoromethylthiazoles and their application to azo dyes : This research shows how trifluoromethylated compounds can be used in dye synthesis, highlighting their potential in material sciences (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).

properties

IUPAC Name

(Z)-2-bromo-4,4,4-trifluorobut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H/b3-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUGKXQZOZLYLJ-IWQZZHSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C#N)\Br)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,4,4-trifluorocrotononitrile

Citations

For This Compound
1
Citations
DG Kuhn, VM Kamhi, JA Furch, RE Diehl… - Pesticide …, 1994 - Wiley Online Library
The 2‐aryl‐4‐bromo‐5‐trifluoromethylpyrrole‐3‐carbonitriles represent a new class of insect control agents. The high insectidical activity observed in this series prompted us to …
Number of citations: 22 onlinelibrary.wiley.com

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